An In-depth Technical Guide to 2-Bromo-3'-nitroacetophenone: Chemical Properties and Structure Elucidation
An In-depth Technical Guide to 2-Bromo-3'-nitroacetophenone: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural elucidation of 2-Bromo-3'-nitroacetophenone. The information is intended to support research and development activities involving this compound. All quantitative data is presented in clear, tabular format, and detailed experimental protocols are provided for key analytical techniques.
Core Chemical Properties
2-Bromo-3'-nitroacetophenone, also known as 3-Nitrophenacyl bromide, is a substituted acetophenone (B1666503) derivative.[1][2] Its core chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2227-64-7 | [1][2][3][4][5] |
| Molecular Formula | C₈H₆BrNO₃ | [1][2][3][4][5] |
| Molecular Weight | 244.04 g/mol | [1][3][5] |
| Melting Point | 90-96 °C | [3][5] |
| Appearance | Yellow-green to beige crystalline powder | |
| IUPAC Name | 2-bromo-1-(3-nitrophenyl)ethanone | |
| Synonyms | 3-Nitrophenacyl bromide, 2-Bromo-1-(3-nitrophenyl)ethanone, α-Bromo-3-nitroacetophenone | [1][4] |
Synthesis of 2-Bromo-3'-nitroacetophenone
A plausible method for the synthesis of 2-Bromo-3'-nitroacetophenone involves the bromination of 3'-nitroacetophenone (B493259). The following is a generalized experimental protocol based on standard laboratory procedures for α-bromination of ketones.
Experimental Protocol: Synthesis
Materials:
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3'-nitroacetophenone
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Bromine (Br₂)
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Chloroform (B151607) (CHCl₃) or other suitable solvent
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Ice bath
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Separatory funnel
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Rotary evaporator
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Recrystallization solvent (e.g., ethanol)
Procedure:
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Dissolve 3'-nitroacetophenone in a suitable solvent like chloroform in a round-bottom flask.
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Cool the solution in an ice bath.
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Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the cooled solution with constant stirring. The reaction is typically monitored by the disappearance of the bromine color.
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After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
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Wash the reaction mixture with a dilute aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield 2-Bromo-3'-nitroacetophenone as a crystalline solid.
Caption: General workflow for the synthesis of 2-Bromo-3'-nitroacetophenone.
Structure Elucidation
The structure of 2-Bromo-3'-nitroacetophenone is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Expected Spectrum:
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Aromatic Protons (4H): The four protons on the benzene (B151609) ring will appear in the aromatic region (typically δ 7.5-8.5 ppm). Due to the substitution pattern, a complex splitting pattern is expected.
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The proton ortho to the nitro group and meta to the acetyl group is expected to be the most downfield.
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The proton ortho to the acetyl group and meta to the nitro group will also be significantly downfield.
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The remaining two protons will be further upfield in the aromatic region, with splitting patterns determined by their coupling to adjacent protons.
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Methylene Protons (2H): The two protons of the bromomethyl group (-CH₂Br) will appear as a singlet further downfield than a typical methyl group due to the deshielding effects of the adjacent carbonyl and bromine atom (expected around δ 4.5-5.0 ppm).
Expected Spectrum:
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Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the range of δ 185-195 ppm.
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Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-150 ppm).
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The carbon bearing the nitro group will be significantly downfield.
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The carbon attached to the carbonyl group will also be downfield.
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The other four aromatic carbons will have chemical shifts determined by the electronic effects of the substituents.
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Methylene Carbon (-CH₂Br): This carbon will appear in the aliphatic region, shifted downfield due to the attached bromine and carbonyl group (expected around δ 30-40 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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A small sample of 2-Bromo-3'-nitroacetophenone is introduced into the mass spectrometer.
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The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).
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This causes the molecule to ionize and fragment.
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The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).
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A detector records the abundance of each fragment.
Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, there will be a characteristic M+2 peak of nearly equal intensity to the M peak, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
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Molecular Ion Peak (m/z 243/245): Corresponding to C₈H₆⁷⁹BrNO₃⁺ and C₈H₆⁸¹BrNO₃⁺.
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Loss of Br• (m/z 164): Fragmentation of the C-Br bond.
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Formation of the 3-nitrobenzoyl cation (m/z 150): A prominent peak resulting from the cleavage of the bond between the carbonyl carbon and the bromomethyl group.
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Loss of NO₂• from the 3-nitrobenzoyl cation (m/z 104): Further fragmentation leading to the benzoyl cation.
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Loss of CO from the benzoyl cation (m/z 76): Resulting in the phenyl cation.
Caption: Proposed fragmentation pathway for 2-Bromo-3'-nitroacetophenone in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: KBr Pellet Method
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A small amount of the solid sample is ground with dry potassium bromide (KBr).
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The mixture is pressed into a thin, transparent pellet.
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The pellet is placed in the sample holder of an IR spectrometer, and the spectrum is recorded.
Characteristic IR Absorption Bands:
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C=O Stretch (Ketone): A strong absorption band is expected around 1700-1680 cm⁻¹.
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N-O Stretch (Nitro group): Two strong absorption bands are expected, an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1370-1330 cm⁻¹.
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C-Br Stretch: A band in the fingerprint region, typically around 600-500 cm⁻¹.
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Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
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Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region.
Caption: Logical relationship between structural features and spectroscopic data.
Biological Activity and Drug Development Potential
While comprehensive studies on the specific biological activities of 2-Bromo-3'-nitroacetophenone are limited in publicly available literature, related compounds such as nitrophenacyl bromides have been noted for their potential as inhibitors of cancer cell growth. The electrophilic nature of the α-bromoketone moiety makes it a potential covalent modifier of biological macromolecules, a feature often exploited in drug design. Further research is warranted to explore its specific molecular targets and signaling pathway interactions to fully assess its therapeutic potential.
